molecular formula C14H11FN2O3 B2375051 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime CAS No. 20896-58-6

3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime

Cat. No. B2375051
CAS RN: 20896-58-6
M. Wt: 274.251
InChI Key: ZDMCSARALHAAJG-CXUHLZMHSA-N
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Description

3-Nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime, also known as 3-FBN-NO, is a nitro-aromatic compound that has been studied for its potential applications in scientific research. It is a derivative of nitrobenzene, and its properties have been studied in order to understand the effects of nitro-aromatic compounds on biochemical and physiological processes.

Scientific Research Applications

  • Catalysis in Organic Synthesis : A study by Tale and Adude (2006) described the use of a novel 3-nitrobenzeneboronic acid as an efficient catalyst for the acetylation of alcohols and phenols. This process is mild and leaves sensitive functional groups like oximes stable under reaction conditions, highlighting its potential in synthetic chemistry (Tale & Adude, 2006).

  • Bioactivity Studies : Chen et al. (2007) synthesized novel compounds including 3-nitrobenzyl-2-oxo-glutaric acid and investigated their bioactivities. They found that 3-nitrobenzyl-2-oxo-glutaric acid acts as a mild inhibitor for the hydroxylation reaction catalyzed by PHD2, indicating potential biological applications (Chen, Zhang, Liu, & Schofield, 2007).

  • Material Science and Polymer Chemistry : Zhao et al. (2012) explored the use of o-nitrobenzyl groups in polymer and materials science. They noted the increasing utilization of this group in various aspects of polymer chemistry, such as in photodegradable hydrogels and photocleavable bioconjugates, suggesting potential applications of 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime in this field (Zhao, Sterner, Coughlin, & Théato, 2012).

  • Glycan Structural Analysis : Ramsay et al. (2001) discussed the reductive oxyamination of glycan structures as a tagging procedure for their analysis. They used compounds such as O-(4-nitrobenzyl)-hydroxylamine for this purpose, indicating the relevance of similar structures in glycan research (Ramsay, Freeman, Grace, Redmond, & Macleod, 2001).

  • Chemical Sensing and Detection : A study by Kim et al. (2017) utilized meso-oxime-substituted compounds for the colorimetric and fluorogenic detection of phosgene, demonstrating the potential of oxime derivatives in chemical sensing applications (Kim, Hwang, Bouffard, & Kim, 2017).

properties

IUPAC Name

(E)-N-[(3-fluorophenyl)methoxy]-1-(3-nitrophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-13-5-1-4-12(7-13)10-20-16-9-11-3-2-6-14(8-11)17(18)19/h1-9H,10H2/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMCSARALHAAJG-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CON=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime

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